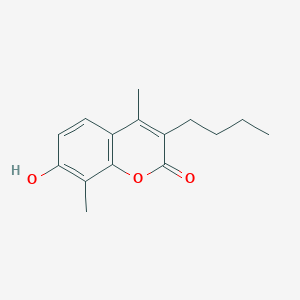
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, also known as Naringenin, is a flavonoid compound found in various plants, including citrus fruits. This compound has gained attention in recent years due to its potential health benefits, which have been extensively studied in scientific research. In
Mécanisme D'action
The mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is not fully understood, but it is believed to work through various pathways in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is a potent antioxidant, which means it can help reduce oxidative stress in the body by neutralizing free radicals. It also has anti-inflammatory properties, which can help reduce inflammation in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Effets Biochimiques Et Physiologiques
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has various biochemical and physiological effects on the body. It has been found to increase the activity of antioxidant enzymes, such as superoxide dismutase, which can help reduce oxidative stress in the body. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been found to inhibit the activity of inflammatory enzymes, such as cyclooxygenase-2, which can help reduce inflammation in the body. Additionally, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been found to induce apoptosis, which is a process of programmed cell death, in cancer cells, which can help prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments, including its low toxicity and availability in various plant sources. It can be easily extracted from citrus fruits and is relatively inexpensive compared to other flavonoids. However, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has some limitations for lab experiments, including its poor solubility in water and limited stability in solution. These limitations can make it difficult to use 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one in certain lab experiments, and alternative methods may need to be used.
Orientations Futures
There are several future directions for the study of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one. One potential area of research is the development of new synthesis methods for 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, which can improve its availability and reduce its cost. Another area of research is the development of new formulations of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one, which can improve its solubility and stability in solution. Additionally, further research is needed to fully understand the mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and its potential health benefits. This research can help identify new therapeutic applications of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and improve our understanding of its role in preventing chronic diseases.
Conclusion:
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is a flavonoid compound found in citrus fruits that has gained attention in recent years due to its potential health benefits. It has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties and has been found to have various biochemical and physiological effects on the body. While 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has several advantages for lab experiments, it also has some limitations that need to be addressed. Further research is needed to fully understand the mechanism of action of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one and its potential health benefits, which can help identify new therapeutic applications of this compound.
Méthodes De Synthèse
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one can be synthesized through various methods, including extraction from plant sources, chemical synthesis, and microbial transformation. The most common method of synthesis is through the extraction of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one from citrus fruits, such as grapefruit, oranges, and lemons. The extraction process involves the use of solvents, such as ethanol or methanol, to extract the compound from the plant material. Chemical synthesis of 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one is also possible, but it is a complex and expensive process. Microbial transformation, on the other hand, is a more cost-effective method of synthesis and involves the use of microorganisms to produce 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one from simple substrates.
Applications De Recherche Scientifique
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been extensively studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anticancer properties. Scientific research has shown that 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one can help reduce oxidative stress, which is a major contributor to various chronic diseases, including cancer, diabetes, and cardiovascular diseases. 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body and prevent chronic diseases. Additionally, 3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one has been found to have anticancer properties, which can help prevent the growth and spread of cancer cells.
Propriétés
Numéro CAS |
92581-70-9 |
|---|---|
Nom du produit |
3-Butyl-4,8-dimethyl-7-hydroxy-2H-1-benzopyran-2-one |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
3-butyl-7-hydroxy-4,8-dimethylchromen-2-one |
InChI |
InChI=1S/C15H18O3/c1-4-5-6-12-9(2)11-7-8-13(16)10(3)14(11)18-15(12)17/h7-8,16H,4-6H2,1-3H3 |
Clé InChI |
WBSHKNWGTNMYAF-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
SMILES canonique |
CCCCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



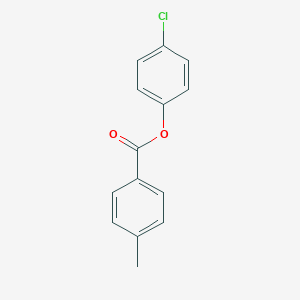
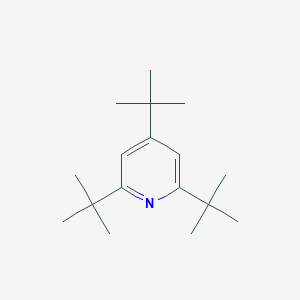
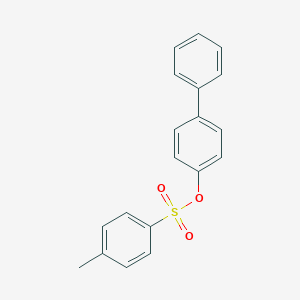
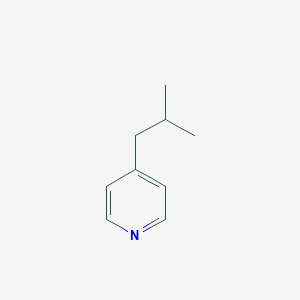
![8-Isopropyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B184583.png)
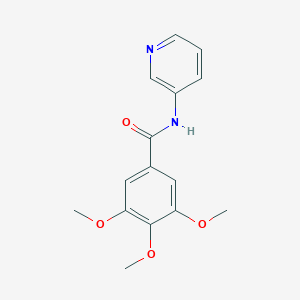
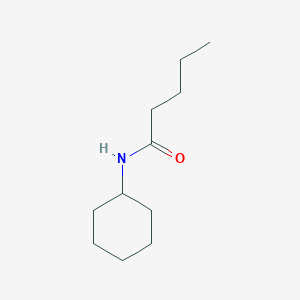
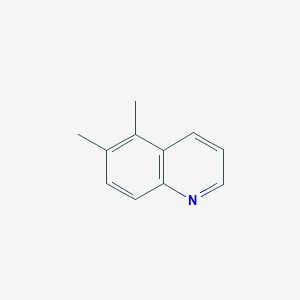

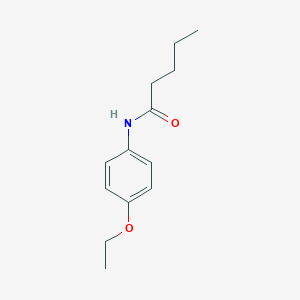
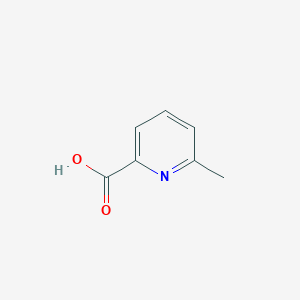

![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
